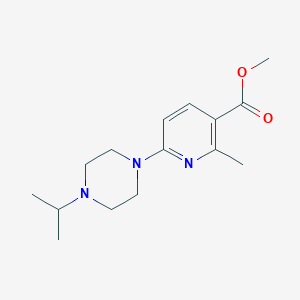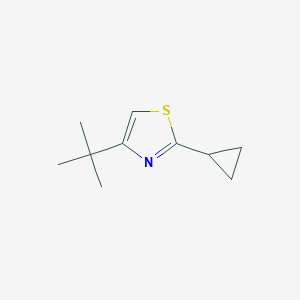
4-(tert-Butyl)-2-cyclopropylthiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(tert-Butyl)-2-cyclopropylthiazole is an organic compound that features a thiazole ring substituted with a tert-butyl group and a cyclopropyl group. Thiazoles are a class of heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure. The tert-butyl group is known for its bulky nature, which can influence the reactivity and properties of the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butyl)-2-cyclopropylthiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of a cyclopropyl ketone with a thioamide under acidic conditions to form the thiazole ring. The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microreactors can enhance the efficiency and scalability of the synthesis, allowing for better control over reaction conditions and minimizing side reactions.
Analyse Chemischer Reaktionen
Types of Reactions
4-(tert-Butyl)-2-cyclopropylthiazole can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazole ring or the cyclopropyl group, leading to different products.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the tert-butyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents like N-bromosuccinimide can be used for electrophilic substitution, while nucleophiles like amines can be used for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction can lead to partially or fully reduced thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
4-(tert-Butyl)-2-cyclopropylthiazole has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism of action of 4-(tert-Butyl)-2-cyclopropylthiazole involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, influencing their activity. The bulky tert-butyl group can affect the binding affinity and selectivity of the compound, while the cyclopropyl group can introduce strain and rigidity, impacting the overall conformation and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-tert-Butylphenol: A phenolic compound with a tert-butyl group.
4-tert-Butylcatechol: A catechol derivative with a tert-butyl group.
4-tert-Butylaniline: An aniline derivative with a tert-butyl group.
Uniqueness
4-(tert-Butyl)-2-cyclopropylthiazole is unique due to the presence of both a thiazole ring and a cyclopropyl group, which are not commonly found together in other compounds. The combination of these structural features imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C10H15NS |
|---|---|
Molekulargewicht |
181.30 g/mol |
IUPAC-Name |
4-tert-butyl-2-cyclopropyl-1,3-thiazole |
InChI |
InChI=1S/C10H15NS/c1-10(2,3)8-6-12-9(11-8)7-4-5-7/h6-7H,4-5H2,1-3H3 |
InChI-Schlüssel |
SKIRUDVVJYJOCM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CSC(=N1)C2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


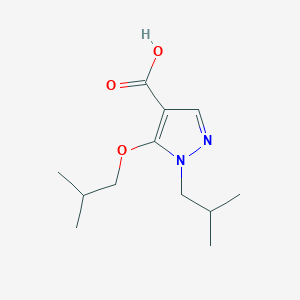
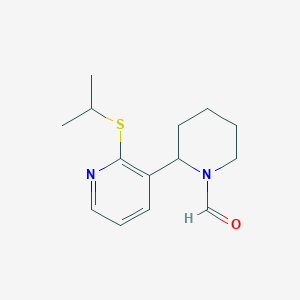

![3-(6-(4-Bromophenyl)-5-methylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid](/img/structure/B11799381.png)

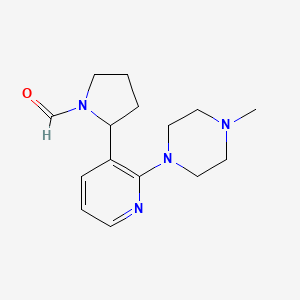
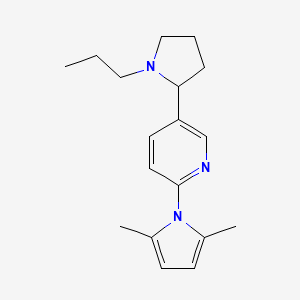
![5,7-dihydropyrano[3,4-c]pyrazol-4(1H)-one](/img/structure/B11799400.png)

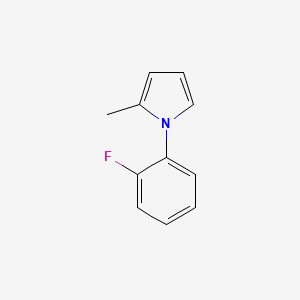

![2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-cyclopropylpropanamide](/img/structure/B11799436.png)
![(7S,8aS)-Octahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B11799442.png)
